molecular formula C6H8N2O2S B3231605 Pyridin-4-ylmethanesulfonamide CAS No. 132685-19-9

Pyridin-4-ylmethanesulfonamide

Cat. No.: B3231605
CAS No.: 132685-19-9
M. Wt: 172.21 g/mol
InChI Key: WXQDLXGLMTUUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-ylmethanesulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is also known by its IUPAC name N-(4-pyridinylmethyl)methanesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h2-5,9H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.


Physical and Chemical Properties Analysis

This compound is typically stored at room temperature .

Scientific Research Applications

Synthesis Techniques

  • Pyridin-4-ylmethanesulfonamide derivatives can be synthesized efficiently through one-pot, water-promoted, palladium-catalyzed, microwave-assisted reactions. This method has good substrate scope and functional group compatibility, offering excellent yields (H. Zhiyou et al., 2015).

Structural and Computational Studies

  • Structural investigation and computational studies of this compound derivatives provide insights into their properties. Density Functional Theory (DFT) and Time-Dependent DFT methods are used to predict and analyze molecular structures and properties (N. Elangovan et al., 2021).

Magnetic Studies

  • In magnetic studies, systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand of cobalt(ii) complexes reveals a correlation between axial zero-field splitting parameter and coordination geometric variation. This helps in understanding uniaxial magnetic anisotropy in these complexes (Tao Wu et al., 2019).

Catalytic Applications

  • Catalytic properties of this compound derivatives are explored in cross-coupling reactions, highlighting their potential as catalysts in organic synthesis (Xiaojun Han, 2010).

Cyclisation Reactions

Coordination Chemistry

  • This compound derivatives are used in the coordination chemistry of iron(ii) complexes, indicating an interplay between spin-crossover and crystallographic phase changes (L. J. K. Cook et al., 2015).

Antimicrobial Activity

  • Some derivatives of this compound have been studied for their antimicrobial activity, providing valuable insights for pharmaceutical applications (Khaled F. Debbabi et al., 2017).

Organocatalysis

  • This compound derivatives are used as efficient bifunctional organocatalysts, demonstrating their potential in asymmetric synthesis (Chao Wang et al., 2009).

Safety and Hazards

The safety information for Pyridin-4-ylmethanesulfonamide indicates that it should be handled with care. Precautionary measures include ensuring adequate ventilation and handling in accordance with good industrial hygiene and safety practice .

Biochemical Analysis

Biochemical Properties

Pyridin-4-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are crucial in regulating cellular processes such as cell division and metabolism . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are critical for cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of enzymes, inhibiting or activating their function . This binding can lead to alterations in the enzyme’s activity, which in turn affects various biochemical pathways within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, this compound has been observed to degrade over time, which can reduce its efficacy in biochemical assays . Additionally, long-term exposure to this compound can lead to changes in cellular function, such as alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that this compound can have anti-inflammatory and analgesic effects at certain dosages . At higher doses, it may cause adverse effects such as toxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . For instance, this compound can modulate the activity of enzymes involved in pyrimidine metabolism, which is essential for DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound can affect its efficacy and toxicity, depending on the concentration and localization within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can determine its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

pyridin-4-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H2,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQDLXGLMTUUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pyridin-4-ylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
Pyridin-4-ylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
Pyridin-4-ylmethanesulfonamide
Reactant of Route 4
Pyridin-4-ylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
Pyridin-4-ylmethanesulfonamide
Reactant of Route 6
Pyridin-4-ylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.